![molecular formula C21H14ClN3O4 B12878839 N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-4-nitrobenzamide CAS No. 785836-68-2](/img/structure/B12878839.png)
N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-4-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-4-nitrobenzamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound is particularly noted for its anti-inflammatory properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-4-nitrobenzamide typically involves a multi-step process. One common method includes the following steps:
Formation of Benzoxazole Core: The benzoxazole core is synthesized by reacting 2-aminophenol with a suitable aldehyde under acidic conditions.
Introduction of Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride.
Nitration: The nitro group is introduced through a nitration reaction using a mixture of concentrated sulfuric acid and nitric acid.
Amidation: The final step involves the formation of the amide bond by reacting the intermediate with 4-nitrobenzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-4-nitrobenzamide undergoes several types of chemical reactions:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The benzoxazole ring can be oxidized under strong oxidative conditions.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Major Products
Reduction: Formation of the corresponding amine derivative.
Oxidation: Formation of oxidized benzoxazole derivatives.
Substitution: Formation of substituted benzoxazole derivatives.
Applications De Recherche Scientifique
N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-4-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its anti-inflammatory and antimicrobial properties.
Medicine: Potential therapeutic agent for treating inflammatory diseases.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The compound exerts its effects primarily through the inhibition of the cyclooxygenase-2 (COX-2) enzyme. This enzyme is responsible for the production of pro-inflammatory mediators. By inhibiting COX-2, the compound reduces inflammation and pain. Molecular modeling studies suggest strong interactions with the active site of the COX-2 enzyme.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamide
- N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-4-fluorobenzamide
Uniqueness
N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-4-nitrobenzamide is unique due to its specific substitution pattern, which imparts distinct anti-inflammatory properties. Compared to similar compounds, it has shown higher efficacy in reducing inflammation with fewer side effects.
Propriétés
Numéro CAS |
785836-68-2 |
|---|---|
Formule moléculaire |
C21H14ClN3O4 |
Poids moléculaire |
407.8 g/mol |
Nom IUPAC |
N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-4-nitrobenzamide |
InChI |
InChI=1S/C21H14ClN3O4/c22-15-5-1-13(2-6-15)11-20-24-18-12-16(7-10-19(18)29-20)23-21(26)14-3-8-17(9-4-14)25(27)28/h1-10,12H,11H2,(H,23,26) |
Clé InChI |
MPHZVMBAEKCRMU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


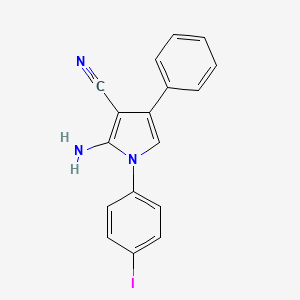
![3-((1R,2S,4S)-Bicyclo[2.2.1]heptan-2-ylthio)-1H-1,2,4-triazole](/img/structure/B12878768.png)
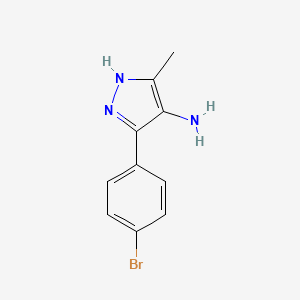
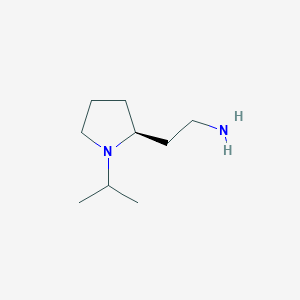
![2-Iodobenzo[d]oxazole-4-carbonitrile](/img/structure/B12878778.png)
![Benzenamine, 4-[4-(2-chlorophenyl)-2-ethenyl-5-oxazolyl]-N,N-diethyl-](/img/structure/B12878788.png)
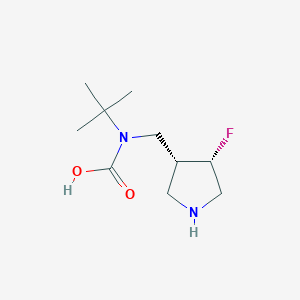


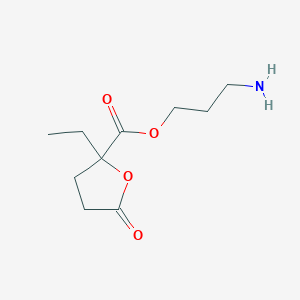
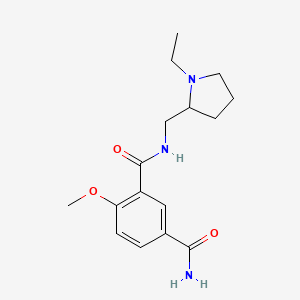
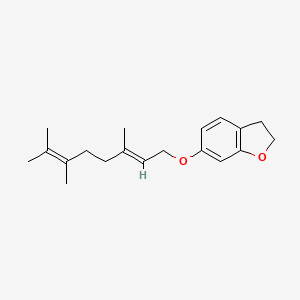

![6-Fluoro-2-(furan-2-yl)benzo[d]thiazole](/img/structure/B12878846.png)
